Cloruro de tiano-4-carbonilo

Descripción general

Descripción

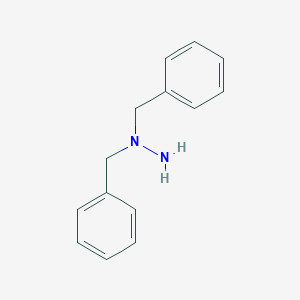

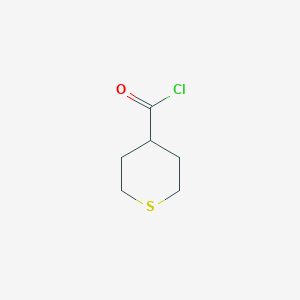

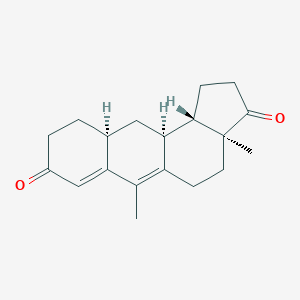

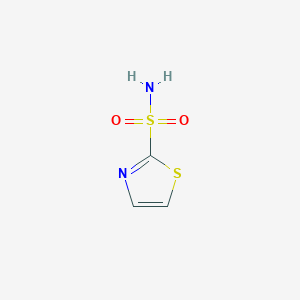

Thiane-4-carbonyl chloride is a useful research compound. Its molecular formula is C6H9ClOS and its molecular weight is 164.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiane-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiane-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reducciones de enlaces múltiples carbono-carbono/oxígeno

El cloruro de tiano-4-carbonilo se puede utilizar en las reducciones de enlaces múltiples carbono-carbono/oxígeno. Este proceso implica el uso de aleación de Ni-Al Raney o polvo de Al en presencia de catalizadores de metales nobles en agua .

Reducción selectiva de cetonas

El this compound se puede utilizar en la reducción selectiva de cetonas. Este proceso se basa en la aplicación de aleación de Ni-Al tipo Raney en medio acuoso como fuente de hidrógeno y como solvente .

Aminación reductora de compuestos carbonílicos

El this compound se puede utilizar en la aminación reductora de compuestos carbonílicos. Este proceso también implica el uso de aleación de Ni-Al tipo Raney en medio acuoso como fuente de hidrógeno y como solvente .

Reducción del grupo alquino

El this compound se puede utilizar en la reducción del grupo alquino. Este proceso implica el uso de aleación de Ni-Al Raney, polvo de Al y catalizadores de metales nobles en agua .

Reducción de anillos aromáticos

El this compound se puede utilizar en la reducción de anillos aromáticos. Este proceso implica el uso de aleación de Ni-Al Raney, polvo de Al y catalizadores de metales nobles en agua .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiane-4-carbonyl chloride is a complex organic compound with the molecular formula C6H9ClOS It is known to be used in the arylation of carbonyl compounds.

Mode of Action

The compound is involved in palladium-catalyzed reactions for the arylation of carbonyl compounds. This process is facilitated by the formation of thianthrenium salts, which act as traceless arylating reagents

Result of Action

Análisis Bioquímico

Biochemical Properties

It is known that carbonyl compounds can undergo a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate and a cycloreversion leading to the thiocarbonyl derivative

Cellular Effects

Chloride ions, which could potentially be released from Thiane-4-carbonyl chloride, play significant roles in many physiological processes . Changes in chloride concentration can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Thiane-4-carbonyl chloride involves the formation of a four-membered intermediate through a concerted cycloaddition, followed by a cycloreversion leading to the thiocarbonyl derivative . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the evaluation of effects which vary over time is essential in laboratory settings . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

The dosage effects of Thiane-4-carbonyl chloride in animal models have not been reported. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carbonyl-containing metabolites widely exist in biological samples and participate in many metabolic pathways, such as glycolysis, TCA cycle, fatty acid β-oxidation, and hormone synthesis .

Transport and Distribution

Chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Subcellular Localization

The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Propiedades

IUPAC Name |

thiane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRIIGFPFQOTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561515 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121654-84-0 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

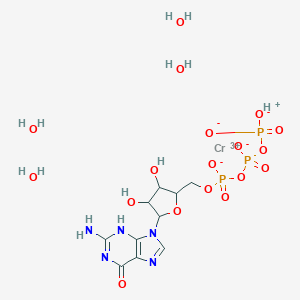

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

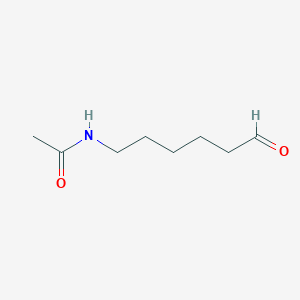

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)

![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)